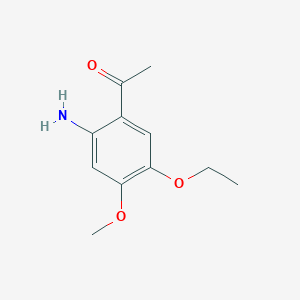
2-Acetyl-4-ethoxy-5-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-ethoxy-5-methoxyaniline is a chemical compound that belongs to the class of anilines. It is also known as N-(2-acetyl-4-ethoxy-5-methoxyphenyl) acetamide and is commonly abbreviated as AEM. AEM is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
AEM has a wide range of potential applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals. AEM is also used as a reagent in organic synthesis reactions, such as the preparation of amides and esters. In addition, AEM can be used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
Mechanism of Action
The mechanism of action of AEM is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. AEM has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine, which can have various physiological effects. AEM has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of this inhibition is not yet clear.
Biochemical and Physiological Effects
AEM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine. This increase in acetylcholine can have various effects on the nervous system, including increased muscle contraction and improved cognitive function. AEM has also been shown to have anticancer properties, although the exact mechanism of this effect is not yet clear.
Advantages and Limitations for Lab Experiments
AEM has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. AEM is also stable under a wide range of conditions, making it easy to handle and store. However, AEM has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, AEM can be toxic in high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving AEM. One potential area of research is the development of AEM-based fluorescent probes for the detection of metal ions. Another area of research is the synthesis of AEM derivatives with improved anticancer properties. Additionally, the mechanism of action of AEM and its effects on the nervous system could be further investigated to better understand its potential therapeutic applications.
Conclusion
In conclusion, 2-Acetyl-4-ethoxy-5-methoxyaniline is a chemical compound with unique properties and potential applications in scientific research. Its synthesis method is relatively simple, and it has a wide range of potential applications in organic synthesis, as well as in the detection of metal ions and the preparation of metal complexes. AEM has several biochemical and physiological effects, including the inhibition of acetylcholinesterase and anticancer properties. While AEM has some limitations for lab experiments, it has several advantages, including its availability and stability. There are several future directions for research involving AEM, including the development of fluorescent probes and the synthesis of AEM derivatives with improved anticancer properties.
Synthesis Methods
The synthesis of AEM involves the reaction between 2-acetyl-4-ethoxy-5-methoxyphenol and acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction results in the formation of AEM, which can be purified through recrystallization or column chromatography. The yield of AEM is typically high, and the purity can be increased through further purification methods.
properties
CAS RN |
127285-49-8 |
|---|---|
Product Name |
2-Acetyl-4-ethoxy-5-methoxyaniline |
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(2-amino-5-ethoxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11-5-8(7(2)13)9(12)6-10(11)14-3/h5-6H,4,12H2,1-3H3 |
InChI Key |
JKSXBLIVKGXQPE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C(=O)C)N)OC |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)C)N)OC |
synonyms |
Ethanone, 1-(2-amino-5-ethoxy-4-methoxyphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




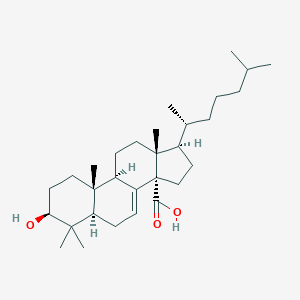
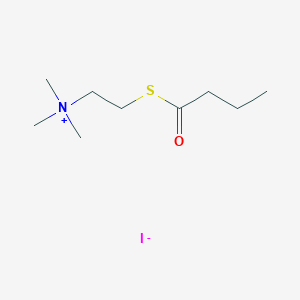

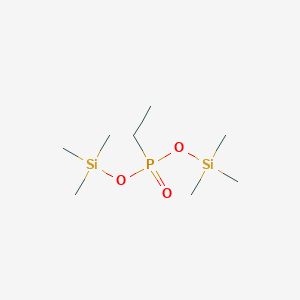
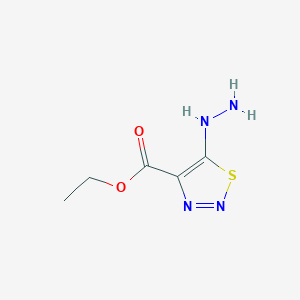
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)

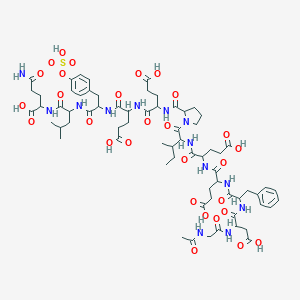



![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
